5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is an organic compound that belongs to the benzamide class It is characterized by the presence of a chloro group, a methoxy group, and a phenylethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the chloro and methoxy groups.
Coupling: Attachment of the phenylethoxy group to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with different substituents.
N-Phenylbenzamide: A simpler benzamide compound without the chloro, methoxy, or phenylethoxy groups.
Uniqueness
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
648924-47-4 |
---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-26-21-11-10-17(23)14-20(21)22(25)24-18-8-5-9-19(15-18)27-13-12-16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,24,25) |
InChI Key |
LIULXJCEQCGKNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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